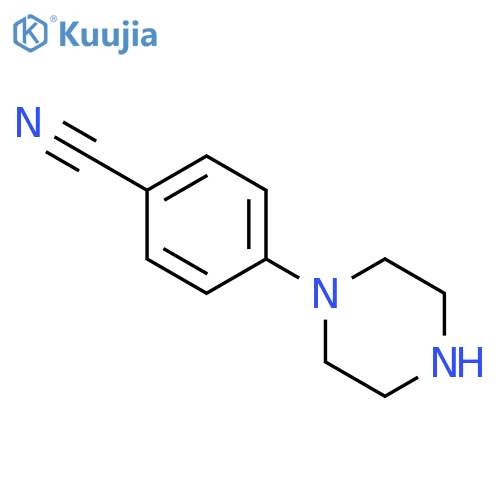Cas no 68104-63-2 (4-piperazin-1-ylbenzonitrile)

4-piperazin-1-ylbenzonitrile structure
商品名:4-piperazin-1-ylbenzonitrile
4-piperazin-1-ylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(4-Cyanophenyl)piperazine
- 4-(N-Piperazinyl)benzonitrile
- 4-(1-Piperazinyl)benzonitrile
- 4-Piperazinobenzonitrile
- 1-(4-Cyanophenyl)-piperazine
- 4-(piperazin-1-yl)benzonitrile
- 4-Piperazin-1-yl-benzonitrile
- 4-Piperazinobenzenecarbonitrile
- 4-piperazin-1-ylbenzonitrile
- Benzonitrile, 4-(1-piperazinyl)-
- 4-piperazinylbenzenecarbonitrile
- 4-cyanophenylpiperazine
- PubChem13344
- (4-cyanophenyl)piperazin
- N-(4-cyanophenyl)piperazine
- 4-(4-cyanophenyl)piperazine
- 4-(N-Piperazinyl)benzoni
- J-515957
- 4R-0247
- FT-0680384
- DJJNYEXRPRQXPD-UHFFFAOYSA-N
- A26631
- SCHEMBL231077
- EN300-133039
- MFCD01320890
- F2158-0905
- AC-883
- CS-W019066
- AKOS000218064
- SY004174
- 4-(piperazin-1-yl)-benzonitrile
- BP-10548
- DTXSID70987576
- 4-Piperazinobenzonitrile, >=97.0%
- 4-n-(4-cyano phenyl)piperazine
- BB 0248034
- 68104-63-2
- 4-piperazine-1-yl benzonitrile
- A23748
- 4-(N-Piperazinyl)benzonitrile;1-(4-Cyanophenyl)piperazine;4-(Piperazin-1-yl)benzonitrile
- P2449
- DB-017321
- STL511010
- BBL100029
-
- MDL: MFCD01320890
- インチ: 1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2
- InChIKey: DJJNYEXRPRQXPD-UHFFFAOYSA-N
- ほほえんだ: N1(C2C([H])=C([H])C(C#N)=C([H])C=2[H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 187.11100
- どういたいしつりょう: 187.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 39.1
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.16
- ゆうかいてん: 82.0 to 86.0 deg-C
- ふってん: 381.6±27.0 °C at 760 mmHg
- フラッシュポイント: 184.6℃
- 屈折率: 1.602
- PSA: 39.06000
- LogP: 1.36168
4-piperazin-1-ylbenzonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-34
-
危険物標識:

- 危険レベル:IRRITANT
- セキュリティ用語:S26;S36
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
4-piperazin-1-ylbenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-133039-0.05g |
4-(piperazin-1-yl)benzonitrile |
68104-63-2 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-133039-1.0g |
4-(piperazin-1-yl)benzonitrile |
68104-63-2 | 95.0% | 1.0g |
$20.0 | 2025-02-21 | |
| Enamine | EN300-133039-0.25g |
4-(piperazin-1-yl)benzonitrile |
68104-63-2 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
| eNovation Chemicals LLC | K10491-1g |
4-(1-Piperazinyl)benzonitrile |
68104-63-2 | 97% | 1g |
$470 | 2024-05-24 | |
| TRC | C955945-1000mg |
1-(4-Cyanophenyl)piperazine |
68104-63-2 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065925-1g |
4-(Piperazin-1-yl)benzonitrile |
68104-63-2 | 98% | 1g |
¥133 | 2023-04-13 | |
| eNovation Chemicals LLC | D687760-25g |
4-(1-Piperazinyl)benzonitrile |
68104-63-2 | 95% | 25g |
$180 | 2024-07-20 | |
| Apollo Scientific | OR6866-1g |
4-(Piperazin-1-yl)benzonitrile |
68104-63-2 | 95+% | 1g |
£15.00 | 2025-03-21 | |
| Chemenu | CM169579-25g |
4-Piperazinobenzenecarbonitrile |
68104-63-2 | 95%+ | 25g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | D546556-1g |
4-Piperazinobenzonitrile |
68104-63-2 | 98% | 1g |
$165 | 2024-05-24 |
4-piperazin-1-ylbenzonitrile 関連文献
-
Fuhong Xiao,Dahan Wang,Shanshan Yuan,Huawen Huang,Guo-Jun Deng RSC Adv. 2018 8 23319
-
Jennifer R. Baker,Cecilia C. Russell,Jayne Gilbert,Adam McCluskey,Jennette A. Sakoff RSC Med. Chem. 2021 12 929
68104-63-2 (4-piperazin-1-ylbenzonitrile) 関連製品
- 2873-90-7(4-(Diethylamino)benzonitrile)
- 34334-28-6(4-(4-Methylpiperazin-1-yl)benzonitrile)
- 178928-58-0(3-piperazin-1-ylbenzonitrile)
- 204078-35-3(3-(4-Methylpiperazin-1-yl)benzonitrile)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:68104-63-2)4-piperazin-1-ylbenzonitrile

清らかである:99%
はかる:25g
価格 ($):152.0